(E,Z)-4,6-Hexadecadien-1-ol

Electrophysiology Isomer selectivity Pheromone identification

Procure (E,Z)-4,6-Hexadecadien-1-ol (E4,Z6-16OH) as the stereochemically defined sex pheromone component of Stathmopoda masinissa. Only the (4E,6Z)-isomer elicits strong antennal response—alternative configurations are functionally inferior. In Korean persimmon orchards, a 1:1 blend with E4,Z6-16Ac is required for male moth capture; acetate alone fails. The alcohol also reduces non-target Oedematopoda ignipicta bycatch. Use as an analytical standard for GC-MS identification (base peak m/z 79) in pheromone gland extracts. For research use only; not for human use.

Molecular Formula C21H6Cl6O7
Molecular Weight 583.0 g/mol
CAS No. 155911-16-3
Cat. No. B180632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E,Z)-4,6-Hexadecadien-1-ol
CAS155911-16-3
Molecular FormulaC21H6Cl6O7
Molecular Weight583.0 g/mol
Structural Identifiers
SMILESC1=C(C(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Cl)O)Cl)Cl)O)Cl)Cl)C(=O)O
InChIInChI=1S/C21H6Cl6O7/c22-7-1-4(19(30)31)12(25)11-10(7)20(32)34-21(11)5-2-8(23)15(28)13(26)17(5)33-18-6(21)3-9(24)16(29)14(18)27/h1-3,28-29H,(H,30,31)
InChIKeyAFBUYXUHQACBAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of (E,Z)-4,6-Hexadecadien-1-ol (CAS 155911-16-3) for Entomological Research and Pest Monitoring


(E,Z)-4,6-Hexadecadien-1-ol, also designated (4E,6Z)-4,6-Hexadecadien-1-ol or E4,Z6-16OH, is a conjugated long-chain unsaturated fatty alcohol that functions as a key component in the sex pheromone blend of the persimmon fruit moth, Stathmopoda masinissa (Lepidoptera: Stathmopodidae) [1]. This compound is an electrophysiologically active volatile identified from pheromone gland extracts and is used in synthetic form for species-specific monitoring and trapping of this economically significant pest of cultivated persimmon (Diospyros kaki) across East Asia [1][2]. Its procurement for research and field applications is predicated on its precise stereochemistry (4E,6Z) and its defined, non-interchangeable role within a multi-component pheromone system [2].

Critical Factors Preventing Generic Substitution of (E,Z)-4,6-Hexadecadien-1-ol in Stathmopoda masinissa Monitoring


The procurement of (E,Z)-4,6-Hexadecadien-1-ol cannot be simplified to a generic in-class substitution due to three interdependent, evidence-based constraints. First, the pheromone system of S. masinissa exhibits extreme stereochemical fidelity; the (4E,6Z)-isomer elicits the strongest antennal response among all four geometric isomers, making alternative configurations functionally inferior [1]. Second, the compound operates as a component of a multi-part blend whose composition and behavioral relevance are geographically variable; a lure based on the acetate alone, effective in Japan, demonstrates zero activity in Korean populations, underscoring that a single-component alternative fails in a region-specific manner [2]. Third, the functional group of the derivative (alcohol vs. acetate vs. aldehyde) dictates a different behavioral outcome, with only the acetate eliciting full male attraction in laboratory bioassays, while the alcohol serves a different, albeit not fully defined, role [1]. These factors collectively establish that the specific compound (E,Z)-4,6-Hexadecadien-1-ol is not an interchangeable commodity but a required reagent for reproducing biologically relevant research outcomes or effective field lures.

Quantitative Evidence Differentiating (E,Z)-4,6-Hexadecadien-1-ol from Analogs and Alternatives in Scientific Applications


Stereochemical Selectivity in Antennal Response: (4E,6Z)-isomer vs. Other Geometric Isomers

In electroantennogram (EAG) assays using male S. masinissa antennae, the (4E,6Z)-isomer of 4,6-hexadecadien-1-ol produced the strongest response when compared against the full set of four synthesized geometric isomers [1]. This demonstrates that the specific (E,Z) configuration is not merely a structural feature but a primary determinant of biological recognition at the olfactory receptor level, directly impacting the compound's utility as a detection tool [1].

Electrophysiology Isomer selectivity Pheromone identification

Differential Functional Group Activity: Alcohol vs. Acetate in Male Attraction

In a laboratory behavioral bioassay, while the (4E,6Z)-4,6-hexadecadien-1-ol was identified as an EAG-active component, it was only the corresponding acetate, (4E,6Z)-4,6-hexadecadienyl acetate (E4,Z6-16:OAc), that elicited male moth behavioral activity that was 'significantly different from the control' [1]. The activity of the acetate was not significantly altered by the addition of the alcohol in this controlled assay, indicating that the alcohol itself is not the primary attractant [1].

Behavioral bioassay Pheromone components Functional group

Geographic Necessity of the Alcohol in Pheromone Blends for Korean S. masinissa Populations

A field evaluation in Korea demonstrated that a single-component lure of (4E,6Z)-4,6-hexadecadienyl acetate (E4,Z6-16Ac) was completely ineffective, whereas a 1:1 mixture of the acetate and (4E,6Z)-4,6-hexadecadien-1-ol (E4,Z6-16OH) significantly increased male S. masinissa capture [1]. This finding starkly contrasts with earlier studies on a Japanese population, where the acetate alone was sufficient [1]. GC-MS analysis confirmed the alcohol is a major glandular component in the Korean population, present at a 85-90% ratio relative to the acetate [1].

Field trapping Population variation Blend composition

Aldehyde Synergism and Enhanced Attraction: Alcohol vs. Aldehyde in a Three-Component System

While the alcohol is a necessary component in some populations, its role can be further refined. A later study showed that a mixture of E4,Z6-16Ac and (E4,Z6)-4,6-hexadecadienal (E4,Z6-16Ald) attracted more S. masinissa males than the established two-component blend of E4,Z6-16Ac and E4,Z6-16OH, which is the pheromone for the Korean population [1]. This indicates that while the alcohol is essential for baseline activity, the aldehyde derivative offers superior attraction as a synergist, and the three-component mixture (acetate + aldehyde) outperforms the two-component blend containing the alcohol [1].

Synergism Field trapping Blend optimization

Species Selectivity in Field Trapping: Minimizing By-Catch of Non-Target Oedematopoda ignipicta

Field trapping in Korean persimmon orchards revealed a notable difference in species selectivity between pheromone components. Traps baited with E4,Z6-16Ac alone captured a significantly higher number of the non-target moth Oedematopoda ignipicta compared to traps baited with either E4,Z6-16OH alone or the blend of the two components [1]. This indicates that the presence of (E,Z)-4,6-Hexadecadien-1-ol in a lure formulation, whether alone or as part of a blend, can reduce the attraction of an off-target species, thereby increasing the specificity of the monitoring tool [1].

Species specificity By-catch Integrated Pest Management

Preparative HPLC-Enabled Stereochemical Purity for Reliable Analytical Standards

The synthesis of all four geometric isomers of 4,6-hexadecadien-1-ol was achieved via two stereoselective routes, with the separation of the target (4E,6Z)-isomer from other isomers accomplished by preparative HPLC [1]. This process ensures that the compound can be obtained with high stereochemical purity, a prerequisite for its use as an authentic standard in GC-MS and EAD analyses. The mass spectra of the synthetic isomers coincided with those of the natural components, confirming their validity as standards for configuration determination [1].

Analytical chemistry Stereoselective synthesis Authentic standards

Primary and Evidenced-Based Application Scenarios for (E,Z)-4,6-Hexadecadien-1-ol


Formulation of Population-Specific Monitoring Lures for Stathmopoda masinissa in Korea

The most critical application scenario for (E,Z)-4,6-Hexadecadien-1-ol is as an essential component in a two-part pheromone lure for monitoring S. masinissa in Korean persimmon orchards. A 1:1 mixture of the alcohol (E4,Z6-16OH) with the acetate (E4,Z6-16Ac) is required to achieve significant male moth capture, as the acetate alone is entirely ineffective [1]. This scenario directly addresses the failure of a single-component lure that was documented for this specific geographic population [1].

Analytical Standard for GC-EAD and GC-MS Confirmation of Pheromone Gland Contents

The compound serves as an essential synthetic standard for chemical ecology studies. Its well-characterized mass spectrum and retention time, confirmed by preparative HPLC-purified isomers, allow for the unambiguous identification and quantification of the natural alcohol in pheromone gland extracts from S. masinissa females across different populations [1]. This is crucial for confirming the specific stereochemistry and ratios of natural pheromone components [1][2].

Improving Trap Selectivity in Integrated Pest Management (IPM) Programs

In field monitoring programs, using (E,Z)-4,6-Hexadecadien-1-ol, either alone or in a blend, provides a strategic advantage over using the acetate alone by significantly reducing the capture of the non-target moth Oedematopoda ignipicta [1]. This application enhances the specificity and reduces the labor associated with trap maintenance and identification, making it a more efficient tool for pest management advisors [1].

Reference Compound for Structure-Activity Studies of Conjugated Diene Pheromones

The compound's unique conjugated 4,6-diene structure, characterized by its distinctive mass spectral fragmentation pattern (base peak at m/z 79), makes it a valuable reference for researchers investigating the structure-activity relationships of lepidopteran sex pheromones [1]. Its stereoselective synthesis and separation provide a benchmark for comparing the biological activity and analytical behavior of other long-chain unsaturated alcohols and their derivatives [1].

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